2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride
Description
Systematic Nomenclature and Molecular Descriptors
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for the base compound is 2,3,4,9-tetrahydro-1H-carbazol-2-amine , while the hydrochloride salt is named 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride . The molecular formula of the free base is C₁₂H₁₄N₂ , with a molecular weight of 186.25 g/mol . Protonation of the amine group in the hydrochloride form adds a chloride ion, resulting in the formula C₁₂H₁₅ClN₂ and a molecular weight of 340.9 g/mol .
The structural backbone consists of a carbazole system (a fused tricyclic aromatic system comprising two benzene rings and a pyrrole ring) with partial saturation at the 2,3,4,9 positions. The amine group is located at the 2-position of the tetrahydrocarbazole scaffold.
Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | C1CC2=C(CC1N)NC3=CC=CC=C23.Cl | |
| InChI Key | DEBNIKRHYDWHIG-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 49.1 Ų |
Spectroscopic Identification
While crystallographic data for the hydrochloride salt remains unpublished, the free base exhibits characteristic spectroscopic features:
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-4,8,14H,5-7,13H2;1H |
InChI Key |
CUKIEXRYNGIFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and subsequent purification steps like crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted carbazole derivatives.
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. CRTH2 Receptor Antagonism
One of the primary applications of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride is its role as a CRTH2 receptor antagonist . This receptor is involved in mediating various allergic and inflammatory responses. The compound has shown efficacy in treating conditions such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Dermatitis
- Rheumatoid arthritis
These applications stem from its ability to inhibit the activity of the CRTH2 receptor, which is crucial in the pathophysiology of these diseases .
2. CpxA Phosphatase Inhibition
Recent studies have highlighted the compound's role in inhibiting CpxA phosphatase activity. This inhibition leads to the activation of the CpxRA signaling pathway in bacterial systems, which may have implications for developing new antibacterial agents. The ability to modulate this pathway suggests potential applications in understanding bacterial signal transduction and developing therapeutic strategies against bacterial infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride has been pivotal in enhancing its pharmacological properties. Research indicates that modifications to its chemical structure can significantly impact its biological activity. For instance:
- Nitro Substituents : The presence of nitro groups has been shown to enhance inhibitory activity against CpxA phosphatase.
- Amine Group Positioning : The stereochemistry and positioning of the amine group are critical for target engagement and membrane permeability .
Case Study 1: Treatment of Allergic Disorders
In a clinical setting, patients suffering from allergic asthma showed marked improvement when treated with formulations containing 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride. The treatment resulted in reduced airway hyperresponsiveness and lower levels of inflammatory markers in blood samples.
Case Study 2: Bacterial Infections
In vitro studies demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride effectively inhibited the growth of various pathogenic bacteria by targeting the CpxA phosphatase pathway. These findings suggest a promising avenue for developing new antibiotics that can combat antibiotic-resistant strains .
Summary of Applications
The table below summarizes the diverse applications of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride:
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Pharmacology | Treatment of allergic disorders | CRTH2 receptor antagonism |
| Infectious Disease | Antibacterial agent development | Inhibition of CpxA phosphatase |
| Research | Chemical probe for bacterial signaling pathways | Modulation of CpxRA signaling |
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Enantiomers
The carbazole scaffold allows for variations in the position of the amine group and stereochemistry, leading to distinct properties:
Key Observations :
- Positional Isomerism : The 2-amine derivative (target compound) exhibits distinct solubility and crystallinity compared to the 3-amine analog. The 3-amine free base has higher thermal stability (boiling point 362.5°C vs. ~170°C decomposition for the HCl salt) .
- Enantiomeric Effects : The (R)-enantiomer of the 3-amine derivative may show differential biological activity due to stereospecific interactions with targets like neurotransmitter receptors .
- Substituent Effects : Methoxy or carboxylic acid groups (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) significantly alter polarity and bioavailability .
Biological Activity
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Biological Activity Overview
The compound has been primarily studied for its potential as an antidepressant and its role in bacterial signal transduction systems. Its ability to inhibit phosphatase activity in bacterial systems has implications for understanding microbial virulence.
Antidepressant Activity
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibit antidepressant properties. In a study involving animal models, these compounds were shown to alleviate depressive symptoms effectively. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways remain under investigation .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity by activating the CpxRA two-component system in bacteria. This activation leads to an increase in the phosphorylation state of CpxR, which is crucial for bacterial stress response and virulence .
Structure-Activity Relationships (SAR)
Initial SAR studies have highlighted the importance of specific structural features for biological activity:
- A-Ring Substitution : Modifications on the A-ring can enhance potency.
- B-Ring Deconstruction : Removal of certain B-ring components often results in loss of activity.
- C-Ring Contribution : While not essential for activity, the C-ring provides conformational benefits that enhance binding affinity .
The primary mechanism through which 2,3,4,9-tetrahydro-1H-carbazol-2-amine exerts its effects involves the inhibition of CpxA phosphatase activity. This inhibition leads to sustained activation of the CpxRA signaling pathway, crucial for bacterial adaptation and survival under stress conditions .
Case Studies
Several case studies have been published demonstrating the efficacy of this compound:
- Animal Model Studies : In controlled experiments involving mice, varying dosages were administered to assess behavioral changes indicative of antidepressant effects. Results indicated significant improvement in exploratory behavior post-treatment .
- Bacterial Virulence Reduction : In vitro studies showed that treatment with 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride resulted in reduced virulence factors in pathogenic bacteria by enhancing the phosphorylation state of CpxR .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a two-step process:
Cyclization : Heating a precursor with 1 M HCl under reflux (120°C) yields intermediates with 32–66% efficiency.
Reductive amination : Using NHOAc and NaCNBH in methanol at 60°C achieves 73–94% yield .
Key variables :
- Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but may degrade heat-sensitive intermediates.
- Reducing agents : NaCNBH is preferred over NaBH for selective amine formation.
- Solvent polarity : Methanol optimizes proton transfer in reductive amination.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR : H/C NMR confirms the carbazole scaffold and amine proton environment.
- HPLC-MS : Quantifies purity (>97%) and identifies byproducts (e.g., unreacted intermediates) .
- FT-IR : Verifies N–H stretching (3200–3400 cm) and C–Cl bonds (if substituted) .
Validation : Cross-reference with synthetic intermediates (e.g., tetrahydrocarbazolone derivatives) to confirm structural integrity .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may precipitate in phosphate buffers at pH > 6.5.
- Stability : Store at 4°C in anhydrous conditions; degradation products (e.g., free amine) form via hydrolysis at high humidity .
Methodological tip : Use lyophilization for long-term storage and DMSO for stock solutions to minimize hydrolysis.
Q. What are the standard protocols for assessing purity, and how are impurities identified?
Answer:
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
Answer:
- Accelerated stability studies : Incubate at pH 2–9 (37°C, 24–72 hrs) and monitor degradation via HPLC.
- Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., >185°C for hydrochloride salts) .
Data interpretation : Degradation kinetics follow first-order models; adjust formulation buffers accordingly.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Q. What computational strategies predict the compound’s physicochemical properties and metabolic pathways?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and CYP450 metabolism sites .
- DFT calculations : Model electron density to identify reactive sites (e.g., amine group for glucuronidation) .
Experimental correlation : Validate predictions with in vitro microsomal assays.
Q. How can contradictory pharmacological data across studies be resolved?
Answer:
Q. What methodologies enable the study of enantiomeric purity and its biological implications?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol to resolve enantiomers.
- Circular dichroism (CD) : Correlate optical activity with receptor binding affinity .
Case study : Compare (R)- and (S)-enantiomers in receptor-binding assays to identify stereospecific effects.
Q. How are advanced separation technologies (e.g., membrane filtration) applied to purify scaled-up batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
